Home > Products > Screening Compounds P119682 > dimethyl 1-(4-fluorophenyl)-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
dimethyl 1-(4-fluorophenyl)-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 1-(4-fluorophenyl)-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3763108
CAS Number:
Molecular Formula: C21H17FN2O6
Molecular Weight: 412.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Unsymmetrical DHPs: Compounds with different ester groups at positions 3 and 5 can be synthesized by reacting an aralkylidene acetoacetic acid ester with a 3-aminocrotonic acid ester. [ [] ]
  • Introduction of specific substituents: Researchers have synthesized DHPs with various 3-alkyl ester substituents containing amines, quaternary ammonium groups, aryl(heteroaryl)alkenyl groups, 4-(4-fluorophenyl)piperazin-1-yl groups, or methoxy moieties. [ [] ] Similarly, DHPs with nitrooxy or nitrophenyl moieties in the 3-alkyl ester substituent have also been prepared. [ [] ]
Molecular Structure Analysis
  • X-ray crystallography: Provides detailed information on bond lengths, bond angles, and dihedral angles within the molecule. [ [, , , ] ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the structure and dynamics of DHPs in solution. [ [] ]
  • Infrared (IR) Spectroscopy: Aids in identifying functional groups present in the molecule. [ [, ] ]
Mechanism of Action
  • Stereochemistry is crucial: The S-enantiomers of DHPs are generally more potent calcium channel blockers than their R-enantiomers. [ [, , ] ]
  • Structure-activity relationships: The nature and position of substituents on the dihydropyridine ring significantly influence the potency and selectivity of DHPs towards different subtypes of calcium channels. [ [, , ] ]
Physical and Chemical Properties Analysis
  • Melting point: Varies depending on the specific DHP derivative. [ [, ] ]
  • Solubility: Generally soluble in organic solvents, with solubility in water influenced by the nature of the substituents. [ [, ] ]
  • Lipophilicity: Can be determined by measuring their partition coefficients (e.g., n-octanol/water partition coefficient). [ [, ] ] Lipophilicity affects the drug's ability to cross cell membranes.
Applications
  • Cerebral Ischemia: Some DHPs, due to their vasodilatory effects in cerebral arteries, have shown potential in protecting against brain damage caused by stroke. [ [, ] ]
  • Pulmonary Hypertension: Research suggests that certain DHPs may be beneficial in treating pulmonary hypertension by reducing pulmonary artery pressure. [ [, ] ]
Future Directions
  • Drug delivery systems: Developing new drug delivery systems for DHPs could enhance their bioavailability and target specific tissues or organs, improving their therapeutic efficacy. [ [] ]

Nifedipine (dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate)

    Compound Description: Nifedipine is a widely used calcium channel blocker prescribed for hypertension and angina pectoris. [] It acts by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. [] Nifedipine is also known to undergo oxidative metabolism by cytochrome P-450 enzymes. []

Nitrendipine (3-ethyl-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate)

    Compound Description: Nitrendipine, another significant dihydropyridine calcium channel blocker, demonstrates potent antihypertensive properties. [] It exerts its therapeutic effect by primarily targeting vascular smooth muscle, leading to relaxation and subsequent blood pressure reduction. [] Notably, nitrendipine exhibits a higher affinity for vascular tissue compared to cardiac tissue, contributing to its favorable side effect profile. []

Nicardipine (methyl 2-(methyl(phenylmethyl)amino)ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate)

    Compound Description: Nicardipine is recognized as a calcium channel blocker with therapeutic applications in treating hypertension. [, , , , ] It effectively inhibits calcium influx into vascular smooth muscle cells, resulting in vasodilation and a consequent decrease in blood pressure. [, , , , ]

Nimodipine (isopropyl (2S)-2-methoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate)

    Compound Description: Nimodipine is a prominent dihydropyridine calcium channel blocker known for its therapeutic efficacy in treating cerebral vasospasm. [, , , ] It exerts its action by selectively blocking L-type calcium channels, primarily in cerebral blood vessels, leading to vasodilation and improved cerebral blood flow. [, , , ]

Nisoldipine (isobutyl methyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate)

    Compound Description: Nisoldipine, a dihydropyridine calcium channel blocker, is clinically used for its antihypertensive properties. [, ] It exerts its therapeutic effect by inhibiting calcium influx into vascular smooth muscle cells, promoting vasodilation, and consequently reducing blood pressure. [, ]

    Compound Description: TC-81 stands out as a novel calcium antagonist with potent antihypertensive activity. [, , ] Its mechanism of action involves blocking calcium channels, leading to vasodilation and a subsequent reduction in blood pressure. [, , ] Studies have shown TC-81 to be significantly more potent than nicardipine in reducing blood pressure in animal models. []

    Compound Description: NKY-722 is recognized as a potent, slow-onset, and long-lasting antihypertensive agent belonging to the dihydropyridine class of calcium channel blockers. [, , ] Its mechanism of action involves inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation and subsequent blood pressure reduction. [, , ] NKY-722 exhibits a longer duration of action compared to other dihydropyridines like nicardipine. []

    Compound Description: This compound, a 1,4-dihydropyridine derivative, exhibits significant antihypertensive properties. [, ] Its pharmacological profile highlights its calcium channel antagonist activity, contributing to its therapeutic potential in treating hypertension. [, ]

Methyl(ω-trimethylalkylammonium) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate iodide

    Compound Description: This class of compounds represents permanently charged dihydropyridine derivatives synthesized as molecular probes for studying L-type calcium channels. [] Their design specifically aims to investigate the role of charge on the pharmacological activity and binding affinity of dihydropyridines to calcium channels. []

2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (Manidipine)

    Compound Description: Manidipine, a dihydropyridine-based calcium channel blocker, exhibits potent antihypertensive activity. [] Studies have demonstrated its efficacy in lowering blood pressure in animal models, particularly in spontaneously hypertensive rats. []

Methyl pentyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MN9202)

    Compound Description: MN9202 is a dihydropyridine calcium channel blocker investigated for its protective effects against shock induced by intestinal ischemia-reperfusion injury. [, , ] Studies indicate its potential in mitigating organ damage and improving survival rates in animal models of ischemia. []

Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP)

    Compound Description: DCDDP, a dihydropyridine calcium channel antagonist, has been investigated for its effects on pulmonary hypertension. [, , ] Studies suggest its potential in attenuating pulmonary artery pressure and inhibiting the overexpression of telomerase reverse transcriptase (TERT). [, ]

Diethyl 1,4-dihydro-2,6-dimethyl-4-(3-cyanophenyl)-3,5-pyridinedicarboxylate

    Compound Description: This specific dihydropyridine derivative has been investigated for its crystal structure, providing insights into the spatial arrangement of the molecule. [] Understanding the crystal structure of such compounds is crucial for rational drug design and understanding their interactions with biological targets. []

3-Allyl-5-ethyl-4(3-fluorophenyl)-1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (5f)

    Compound Description: This unsymmetrical 1,4-dihydropyridine derivative has been studied for its antimicrobial properties and interactions with biological targets through molecular docking studies. [] Its structure, containing different substituents on the dihydropyridine ring, contributes to its unique pharmacological profile. []

Methyl 2-(nitrooxy)ethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate

    Compound Description: This dihydropyridine derivative incorporates a nitrooxy group in its structure, a feature associated with potential nitric oxide (NO) release. [] NO plays a crucial role in vasodilation, and the presence of the nitrooxy group suggests that this compound might exhibit NO-mediated vasodilatory effects. []

    Compound Description: KW-3049 is a new calcium antagonist exhibiting a marked antihypertensive effect. [] It effectively suppresses the rise in blood pressure and has been suggested to have potential clinical usefulness as an antihypertensive drug. []

Properties

Product Name

dimethyl 1-(4-fluorophenyl)-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 1-(4-fluorophenyl)-4-(4-nitrophenyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C21H17FN2O6

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C21H17FN2O6/c1-29-20(25)17-11-23(15-9-5-14(22)6-10-15)12-18(21(26)30-2)19(17)13-3-7-16(8-4-13)24(27)28/h3-12,19H,1-2H3

InChI Key

HBVIHLKCDKYCBE-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)C3=CC=C(C=C3)F

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)C3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.